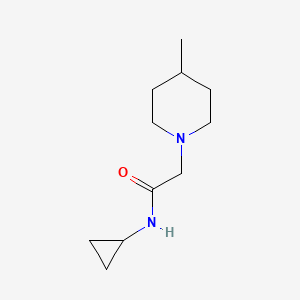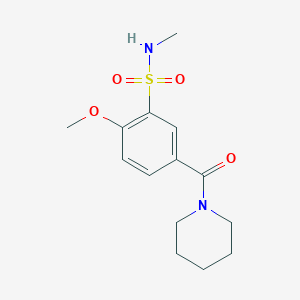
N,N-bis(2-hydroxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-hydroxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as BPIQ, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of BPIQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. BPIQ has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and proliferation. Additionally, BPIQ has been shown to modulate the activity of certain receptors and ion channels in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
BPIQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of neurotransmitter release in the brain. BPIQ has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPIQ for lab experiments is its high yield and purity, which makes it suitable for further research and development. Additionally, BPIQ has been shown to possess a high degree of selectivity and specificity for its molecular targets, which may minimize off-target effects and improve its overall safety profile. However, one of the limitations of BPIQ is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of BPIQ. One area of interest is the development of BPIQ-based therapies for the treatment of cancer, neurological disorders, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of BPIQ and to identify its molecular targets and signaling pathways. Finally, the optimization of BPIQ's pharmacokinetic and pharmacodynamic properties may improve its bioavailability and efficacy in vivo, making it a more promising candidate for clinical development.
Synthesemethoden
BPIQ is synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-3-carboxylic acid with 4-bromomethylpyridine, followed by the addition of 2-hydroxyethylamine and subsequent deprotection of the resulting intermediate compound. The final product is obtained in high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
BPIQ has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurological disorders, and infectious diseases. In cancer research, BPIQ has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neurological disorders, BPIQ has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BPIQ has been shown to possess antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
N,N-bis(2-hydroxyethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c26-14-12-24(13-15-27)21(28)19-2-1-9-25(17-19)20-5-10-23(11-6-20)16-18-3-7-22-8-4-18/h3-4,7-8,19-20,26-27H,1-2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAWIIENQBMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(cycloheptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5343391.png)
![1-methyl-1'-{[2-(methylamino)pyridin-3-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343393.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5343408.png)
![3-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343413.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)
![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)



![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)
